3-((4-chlorophenyl)sulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide, also known as CCT077, is a small molecule inhibitor that has shown promising results in various scientific research applications. The compound is known to target the protein kinase PAK4, which plays a crucial role in cancer progression and metastasis.
Scientific Research Applications
Alzheimer's Disease Research
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. The compounds demonstrated enzyme inhibition activity against acetylcholinesterase (AChE), suggesting their potential in Alzheimer's disease treatment (Rehman et al., 2018).
Antiviral Applications
Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds with anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).
Anticonvulsant Activity
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Some compounds showed protection against picrotoxin-induced convulsion, demonstrating their potential as anticonvulsant agents (Farag et al., 2012).
Antitumor Evaluation
The synthesis of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide, sulfonylurea, and derived thiazole ring systems were evaluated for their antitumor activity. Some compounds showed broad-spectrum antitumor activity against various cancer cell lines, indicating their potential as anticancer agents (Rostom, 2006).
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase II (CA II) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide in a two-step mechanism . They are involved in fundamental processes like photosynthesis, respiration, pH homeostasis, and ion transport .
Mode of Action
The compound interacts with its target, Carbonic Anhydrase II, by binding to the active site of the enzyme . The active site contains a zinc ion, which is complexed by three histidines . The compound’s interaction with the enzyme inhibits its activity, thereby affecting the hydration of carbon dioxide .
Biochemical Pathways
The inhibition of Carbonic Anhydrase II affects the carbon dioxide hydration process, which is a fundamental part of various biochemical pathways, including photosynthesis and respiration . The downstream effects of this inhibition can impact pH homeostasis and ion transport .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase II activity . This can lead to changes in the hydration of carbon dioxide, potentially impacting various cellular processes such as pH homeostasis and ion transport .
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBOWSSOQYTEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.